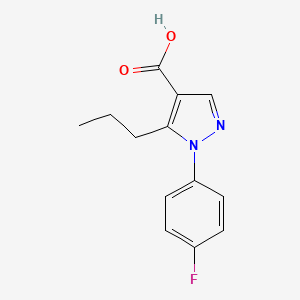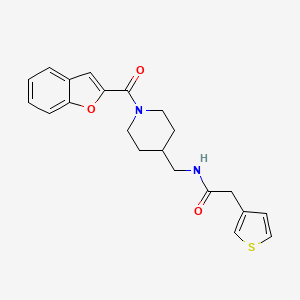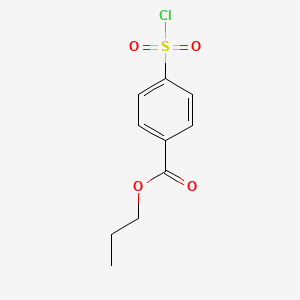
1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a propyl chain
Métodos De Preparación
The synthesis of 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole intermediate.
Addition of the propyl chain: This can be accomplished through an alkylation reaction using a suitable propylating agent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can replace one functional group with another. For example, halogenation can introduce halogen atoms into the molecule. Common reagents include halogens like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, analgesic, or anticancer properties.
Biology: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole: This compound also features a fluorophenyl group but has different substituents on the pyrazole ring, leading to different properties and applications.
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of a propyl chain, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORDRZPVCZNOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)
![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2366069.png)


![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)
![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)
